N-[2-(4-BUTYLPHENYL)-6-CHLORO-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE
Overview
Description
N-[2-(4-BUTYLPHENYL)-6-CHLORO-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a pyridine ring, a benzotriazole moiety, and a butylphenyl group
Preparation Methods
The synthesis of N-[2-(4-BUTYLPHENYL)-6-CHLORO-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Chemical Reactions Analysis
N-[2-(4-BUTYLPHENYL)-6-CHLORO-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Amidation: Amidation reactions involve the formation of an amide bond between a carboxylic acid and an amine.
Scientific Research Applications
N-[2-(4-BUTYLPHENYL)-6-CHLORO-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-BUTYLPHENYL)-6-CHLORO-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-[2-(4-BUTYLPHENYL)-6-CHLORO-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Isonicotinamide: This compound is an isomer of nicotinamide and has similar applications in material synthesis.
Pyridine Carboxamides: These compounds share a similar pyridine ring structure and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-2-3-5-15-7-9-17(10-8-15)28-26-20-12-18(23)19(13-21(20)27-28)25-22(29)16-6-4-11-24-14-16/h4,6-14H,2-3,5H2,1H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXGCTVWURPBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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